(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Its core structure comprises a pyrrolo[2,3-b]quinoxaline scaffold substituted with a phenethyl group at the N-position and a pyridin-3-ylmethylene moiety at the 1-position. The (E)-configuration of the imine bond ensures stereochemical stability, which is critical for interactions with biological targets.
Properties
IUPAC Name |
2-amino-N-(2-phenylethyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O/c26-23-21(25(33)28-14-12-17-7-2-1-3-8-17)22-24(31-20-11-5-4-10-19(20)30-22)32(23)29-16-18-9-6-13-27-15-18/h1-11,13,15-16H,12,14,26H2,(H,28,33)/b29-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGGJDLIYZZABD-MUFRIFMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes a pyrroloquinoxaline core, an amino group, and a phenethyl side chain. This unique arrangement contributes to its biological properties.
Research indicates that compounds with similar structures often exhibit activity through multiple pathways:
- Inhibition of Kinases : Many pyrroloquinoxaline derivatives inhibit receptor tyrosine kinases (RTKs) such as VEGFR2 and FGFR1, which are critical in tumor angiogenesis and cancer progression. The ability to dock into the active sites of these proteins suggests that this compound may also function similarly .
- Antiproliferative Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrate significant cytotoxic effects against human tumor cell lines such as HCT116 (colon carcinoma) and Hep2 (epidermoid carcinoma) .
In Vitro Studies
Several studies have evaluated the biological activity of this compound through various assays:
- Cytotoxicity Assays : The compound was tested against a panel of cancer cell lines using MTT assays to determine IC50 values. Results indicated potent antiproliferative effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Structure–Activity Relationship (SAR) : Modifications to the chemical structure significantly influenced biological activity. For instance:
| Compound Variant | IC50 (µM) | Activity Type |
|---|---|---|
| Base Compound | 15 | Cytotoxicity in HCT116 |
| OH Substituted | 10 | Enhanced activity |
| Cl Substituted | 12 | Moderate activity |
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the parent structure. These derivatives were tested for their ability to inhibit VEGFR2 and FGFR1, showing that certain modifications could lead to enhanced inhibitory potency, suggesting that this compound class could be further optimized for therapeutic use .
Comparison with Similar Compounds
Key Observations :
- Bulky substituents like 2-(cyclohexenyl)ethyl () may sterically hinder target engagement but could reduce metabolic degradation.
Aryl Methylene Group Effects :
- Pyridinyl groups (target and ) introduce hydrogen-bonding capabilities via the nitrogen atom, favoring interactions with polar residues in enzyme active sites.
- Thienyl () and benzyl derivatives () alter electronic properties: sulfur in thienyl increases π-electron density, while hydroxyl/ethoxy groups () enhance solubility via hydrogen bonding.
Stereochemical Considerations :
The (E)-configuration of the imine bond is conserved across analogs, ensuring planar geometry for optimal π-π stacking with aromatic residues in biological targets.
Hypothetical Pharmacological Implications
While direct activity data for the target compound are unavailable, insights from analogs suggest:
- Metabolic Stability : The phenethyl substituent (target and ) could prolong half-life compared to allyl () or methoxyethyl () groups, as evidenced by reduced CYP450-mediated oxidation in similar compounds .
- Solubility-Bioavailability Trade-off : Hydrophilic substituents like 3-ethoxy-4-hydroxybenzyl () improve aqueous solubility but may reduce blood-brain barrier penetration, whereas lipophilic groups (e.g., phenethyl) favor CNS targeting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
